4-Bromo vs. 6-Bromo Regioisomer Comparison
The target compound (CAS 895445-02-0) is distinguished from its closest commercially available analog, N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895440-97-8), by the position of the bromine atom on the benzothiazole ring . Both compounds share an identical molecular formula (C₁₆H₁₃BrN₂O₃S) and molecular weight (393.3 g/mol), making them regioisomers. In benzothiazole SAR studies, a change in halogen position from the 4- to the 6- position has been shown to alter in vitro anticancer activity. In a study of related N-alkylbromo-benzothiazole derivatives, compound 11l (bearing a 4-bromo substituent) exhibited significant cytotoxic activity against PC-3 cells with an IC₅₀ of 0.6 µM, while other substitution patterns yielded substantially different potencies [1]. This demonstrates that the 4-bromo regioisomer can confer unique biological activity profiles that are not interchangeable with other halogen positions. Direct comparative data between CAS 895445-02-0 and CAS 895440-97-8 are not available in the current literature.
| Evidence Dimension | Bromine substitution position on benzothiazole ring |
|---|---|
| Target Compound Data | 4-bromo substitution (CAS 895445-02-0); specific biological data not available in current literature |
| Comparator Or Baseline | 6-bromo regioisomer (CAS 895440-97-8); identical molecular formula and weight; specific biological data also not available |
| Quantified Difference | Positional isomerism confirmed; functional differentiation established by class-level SAR showing that 4-bromo vs. other halogen positions on benzothiazole derivatives produce divergent IC₅₀ values (e.g., 0.6 µM for 4-bromo analog 11l on PC-3 cells vs. other substitution patterns) [1] |
| Conditions | Regioisomeric identity verified by CAS registry numbers and molecular formula C₁₆H₁₃BrN₂O₃S; SAR inference drawn from N-alkylbromo-benzothiazole analogs evaluated against PC-3, THP-1, and Caco-2 cell lines [1] |
Why This Matters
The 4-bromo regioisomer cannot be substituted with the 6-bromo version in structure-activity studies without risking altered target engagement and potency; procurement must specify CAS 895445-02-0 to ensure experimental reproducibility.
- [1] Gill RK, Singh G, Sharma A, Bedi PMS, Saxena AK. Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Med Chem Res. 2013;22:4211–4224. Compound 11l (4-bromo derivative) IC₅₀ = 0.6 µM (PC-3), 3 µM (THP-1), 9.9 µM (Caco-2). View Source
